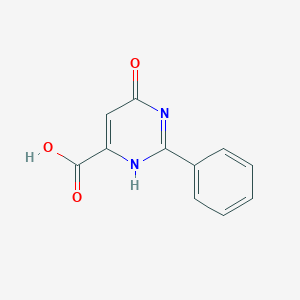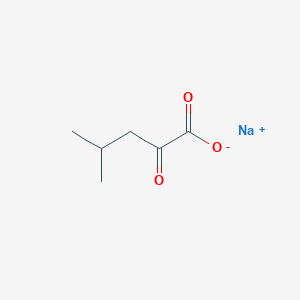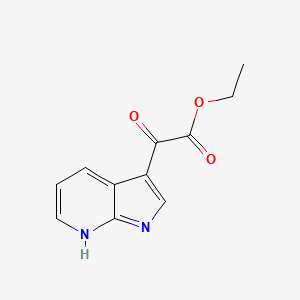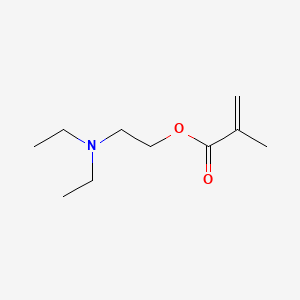
Diallylmethylamine
Übersicht
Beschreibung
Diallylmethylamine is a tertiary amine . It is a chemical compound with the molecular formula (CH2=CHCH2)2NCH3 .
Synthesis Analysis
Diallylmethylamine can be prepared from the reaction between aqueous methylamine and allylchloride in the presence of polyglycol-400, which acts as a phase transfer catalyst . It has also been used in the synthesis of various compounds such as diallyldimethylammonium iodide, diallylethylmethylammonium bromide, diallylbenzylmethylammonium chloride, and alkyl substituted diallylmethyl quaternary ammonium salt monomers .Molecular Structure Analysis
The molecular weight of Diallylmethylamine is 111.18 . The structure of Diallylmethylamine can be represented as(CH2=CHCH2)2NCH3 . Chemical Reactions Analysis
Diallylmethylamine is involved in radical polymerization, chain propagation, and degradative chain transfer . The potential energy profiles of reactions of Diallylmethylamine were calculated using the semiempirical MNDO-PM3 method .Physical And Chemical Properties Analysis
Diallylmethylamine is a liquid at 20°C . It has a refractive index of 1.43 (lit.) and a density of 0.789 g/mL at 25°C (lit.) . The boiling point of Diallylmethylamine is 111°C (lit.) .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : Diallylmethylamine is involved in the synthesis of high-molecular-weight polymers. Protonation and quaternization of diallylmethylamine lead to increased activation energy for mobile allyl hydrogen atom abstraction, which is crucial for polymer synthesis (Timofeeva et al., 1999).
Biodegradable Polyurethanes : It is used in the preparation of new biodegradable polyurethanes and polyetherurethanes with morphine groups, which show potential as therapeutic agents. The drug-polymer conjugates exhibit longer activity due to slow release of active components (Mahkam & Sharifi-Sanjani, 2003).
Cancer Research : Diallylmethylamine derivatives like diallyl sulfide are studied for their potential in cancer prevention and treatment. They have been shown to inhibit N-acetyltransferase activity and gene expression in human colon cancer cell lines, suggesting potential chemopreventive properties (Chung et al., 2004).
Immunosuppression and Chemoprevention : Diallyl sulfide, a derivative, has been researched for its effects on immunosuppression and chemopreventive effects in mice, indicating its potential use in cancer therapy (Jeong & Lee, 1998).
Polymers Based on Diallylamine Monomers : Studies have been conducted on the kinetic and mechanistic aspects of polymerization of diallylmethylamine and related monomers, leading to the development of novel polymers and polyamines (Timofeeva et al., 2005).
Neurotransmitter Systems Study : Brain dialysis, a technique often used in the study of in vivo neurotransmitter release, is relevant for diallylmethylamine research in neuroscience. This technique allows for the exploration of various neurotransmitter systems, including those involving amino acids and other neuroactive substances (Westerink et al., 1987; Westerink, 1995).
Wirkmechanismus
The mechanism of action of Diallylmethylamine involves interaction with its own radicals in solvent . The reactions studied simulate chain propagation and chain transfer to monomer in radical polymerization of the above monomers in dilute solutions with different dielectric permittivities of the solvents .
Safety and Hazards
Diallylmethylamine is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and adequate ventilation are recommended .
Zukünftige Richtungen
Diallylmethylamine has potential applications in the field of corrosion mitigation . It has been used in the synthesis of a cyclopolymer for corrosion mitigation in a simulated acidizing environment . The corrosion mitigation capacity of Diallylmethylamine can be improved by the addition of a minute amount of I− ions .
Eigenschaften
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
| Record name | Poly(methyldiallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062402 | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylmethylamine | |
CAS RN |
2424-01-3 | |
| Record name | Diallylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldiallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(2-Methylprop-2-enoyl)oxy]methanimidoyl 2-methylprop-2-enoate](/img/structure/B7721754.png)

